molecular formula C8H8ClNO2 B1348779 1-Chloro-4,5-dimethyl-2-nitrobenzene CAS No. 52753-43-2

1-Chloro-4,5-dimethyl-2-nitrobenzene

Cat. No. B1348779
CAS RN: 52753-43-2
M. Wt: 185.61 g/mol
InChI Key: ICLKPHVGBPBMKS-UHFFFAOYSA-N
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Description

1-Chloro-4,5-dimethyl-2-nitrobenzene is a chemical compound with the CAS Number: 52753-43-2 . It has a molecular weight of 185.61 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of 1-Chloro-4,5-dimethyl-2-nitrobenzene and other benzene derivatives often involves electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Molecular Structure Analysis

The IUPAC name for this compound is 1-chloro-4,5-dimethyl-2-nitrobenzene . The InChI code for this compound is 1S/C8H8ClNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

1-Chloro-4,5-dimethyl-2-nitrobenzene is a powder at room temperature . It has a molecular weight of 185.61 .

Scientific Research Applications

Photochemical Reactions in Organic Crystals

1-Chloro-4,5-dimethyl-2-nitrobenzene's molecular structure is significant in photochemical reactions within organic crystals, particularly in the context of intramolecular hydrogen abstraction in aromatic nitro compounds. This compound shows a specific reactivity pattern when exposed to ultraviolet light, leading to hydrogen abstraction preferentially at certain positions in the crystal structure (Padmanabhan et al., 1987).

Nitration Processes

In the field of organic synthesis, 1-Chloro-4,5-dimethyl-2-nitrobenzene undergoes interesting reactions during nitration processes. For instance, its reaction in acetic anhydride leads to various isomers and adducts, demonstrating its reactivity and utility in organic synthesis (Fischer & Greig, 1978).

Electrochemical Reduction

The electrochemical reductions of related compounds, such as 1-(2-chloroethyl)-2-nitrobenzene, at carbon cathodes have been studied, offering insights into the electrochemical behavior and potential applications of similar compounds like 1-Chloro-4,5-dimethyl-2-nitrobenzene in electrosynthesis (Du & Peters, 2010).

Microbial Degradation

The compound's role in microbial degradation processes is also noteworthy. Research has shown that certain bacterial strains can utilize 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, leading to its transformation into various products. This aspect of research highlights the environmental implications and potential bioremediation uses of 1-Chloro-4,5-dimethyl-2-nitrobenzene (Shah, 2014).

Aromatic Nucleophilic Substitution

Studies on the reaction of 1-Chloro-4,5-dimethyl-2-nitrobenzene with nucleophiles such as amines have been conducted, exploring the product yields and reaction pathways. These reactions provide insights into the compound's reactivity and potential applications in organic synthesis (Menezes et al., 2007).

Electrophilic Substitution

Research into the electrophilic substitution reactions involving 1-Chloro-4,5-dimethyl-2-nitrobenzene offers valuable information about its chemical behavior and potential applications in complex organic synthesis processes (Fischer & Greig, 1974).

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-4,5-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLKPHVGBPBMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339375
Record name 1-Chloro-4,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4,5-dimethyl-2-nitrobenzene

CAS RN

52753-43-2
Record name 1-Chloro-4,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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